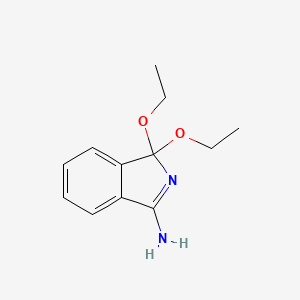

1H-Isoindol-3-amine, 1,1-diethoxy-

Description

Contextualization within Aromatic Heterocyclic Chemistry

Aromatic heterocyclic compounds are fundamental building blocks in the development of pharmaceuticals, agrochemicals, and functional materials. The isoindole nucleus, an isomer of the more common indole (B1671886), is a bicyclic aromatic system consisting of a fused benzene (B151609) and pyrrole (B145914) ring. wikipedia.org This structural motif is present in a variety of natural products and synthetic molecules exhibiting a wide range of biological activities. ontosight.airesearchgate.net Substituted 1H-isoindol-3-amines, in particular, are noted for their utility as intermediates in the synthesis of more complex molecular architectures. ontosight.aiontosight.ai The introduction of a geminal diether functionality, as in the case of the 1,1-diethoxy group, is anticipated to modulate the electronic and steric properties of the parent scaffold, potentially leading to novel reactivity and applications.

Fundamental Structural Features and Nomenclature of 1H-Isoindol-3-amine, 1,1-diethoxy-

The core of the target molecule is the 1H-isoindol-3-amine structure. This consists of a five-membered nitrogen-containing ring fused to a benzene ring. The "1H" designation indicates that the saturation is at the first position of the isoindole ring system. An amine group is substituted at the 3-position. The nomenclature "1,1-diethoxy-" specifies the presence of two ethoxy (-OCH2CH3) groups attached to the C1 position of the isoindole ring. This geminal diether arrangement results in a tetrahedral sp3-hybridized carbon at this position, a notable deviation from the sp2-hybridized carbon in the parent aromatic isoindole.

The systematic IUPAC name for this compound is 1,1-diethoxy-1H-isoindol-3-amine .

To provide a comparative context, the physicochemical properties of the parent compound, 1H-isoindol-3-amine, are presented below.

Table 1: Physicochemical Properties of 1H-Isoindol-3-amine

| Property | Value |

|---|---|

| CAS Number | 22780-52-5 |

| Molecular Formula | C8H8N2 |

| Molecular Weight | 132.16 g/mol nih.gov |

| XLogP3 | 0.4 nih.gov |

| Hydrogen Bond Donor Count | 2 nih.gov |

| Hydrogen Bond Acceptor Count | 2 nih.gov |

| Rotatable Bond Count | 0 nih.gov |

| Exact Mass | 132.068748264 Da nih.gov |

| Topological Polar Surface Area | 38.4 Ų nih.gov |

| Heavy Atom Count | 10 nih.gov |

Significance of the 1H-Isoindol-3-amine Scaffold in Organic Synthesis

The 1H-isoindol-3-amine scaffold is a valuable building block in organic synthesis. Its bifunctional nature, possessing both a nucleophilic amine and a reactive heterocyclic core, allows for a variety of chemical transformations. The synthesis of the isoindole core itself can be challenging due to its propensity to isomerize to the more stable aromatic isoindole. acs.org However, several synthetic strategies have been developed to access these scaffolds. organic-chemistry.org

These compounds serve as precursors to a diverse range of nitrogen-containing heterocycles. researchgate.net For instance, they can be utilized in cycloaddition reactions and as ligands in coordination chemistry. researchgate.netbiosynth.com The development of rhodium-catalyzed cascade reactions has recently enabled the synthesis of products containing the 1H-isoindole motif with a significant increase in molecular complexity. acs.orgresearchgate.net The presence of the 1,1-diethoxy group in the target molecule can be envisioned as a masked carbonyl group. Under acidic conditions, the acetal (B89532) could hydrolyze to reveal a ketone, which could then participate in a variety of subsequent reactions, further expanding the synthetic utility of this scaffold.

Overview of Research Directions and Open Questions pertaining to 1,1-Diethoxy-substituted Isoindolamines

Specific research on 1H-Isoindol-3-amine, 1,1-diethoxy- is not extensively documented in publicly available literature, presenting a fertile ground for new investigations. Key research questions and directions include:

Development of Synthetic Routes: A primary area of investigation would be the development of efficient and stereoselective methods for the synthesis of 1,1-diethoxy-1H-isoindol-3-amine. This could potentially be achieved through the modification of existing methods for isoindole synthesis or by developing novel strategies that introduce the gem-diether functionality.

Exploration of Reactivity: A thorough investigation into the reactivity of the title compound is warranted. This would include studying the stability of the gem-diether group under various reaction conditions and exploring its utility as a protecting group or a precursor to other functional groups. The influence of the 1,1-diethoxy group on the nucleophilicity and reactivity of the 3-amino group would also be of significant interest.

Potential Applications: Given the established biological activities of other isoindole derivatives, exploring the potential of 1,1-diethoxy-1H-isoindol-3-amine and its derivatives in medicinal chemistry would be a logical progression. ontosight.ai Furthermore, its structural features might lend themselves to applications in materials science, for instance, as a building block for novel polymers or functional dyes.

Structure

3D Structure

Properties

IUPAC Name |

3,3-diethoxyisoindol-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-3-15-12(16-4-2)10-8-6-5-7-9(10)11(13)14-12/h5-8H,3-4H2,1-2H3,(H2,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGWUEQLFDNYVTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1(C2=CC=CC=C2C(=N1)N)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20388094 | |

| Record name | SBB039373 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20388094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23395-07-5 | |

| Record name | SBB039373 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20388094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1h Isoindol 3 Amine, 1,1 Diethoxy and Analogous Structures

De Novo Synthesis of the 1H-Isoindol-3-amine Core

The construction of the fundamental 1H-isoindol-3-amine skeleton can be achieved through several synthetic routes, including cyclization reactions of dinitrile precursors, multicomponent reactions, and annelation strategies.

Cyclization Reactions from Precursors such as Phthalonitriles or Related Dinitriles

A primary method for synthesizing the isoindolamine core involves the cyclization of ortho-substituted benzene (B151609) derivatives, particularly phthalonitriles. While direct synthesis of 1H-Isoindol-3-amine, 1,1-diethoxy- from phthalonitriles is not extensively documented, the synthesis of related structures such as 1-imino-1H-isoindol-3-amine provides a foundational understanding of this approach. bldpharm.comsigmaaldrich.comcas.org The reaction typically involves the treatment of phthalonitrile (B49051) with a source of ammonia (B1221849) or an amine, leading to a cyclization that forms the isoindoline (B1297411) ring system with an imino and an amino group at positions 1 and 3, respectively.

Multicomponent Reaction Strategies for Isoindolamine Formation

Multicomponent reactions (MCRs) offer an efficient pathway to construct complex molecular architectures like the isoindolamine core in a single step from three or more starting materials. beilstein-journals.orgorganic-chemistry.orgnih.govpreprints.org These reactions are advantageous due to their atom economy and the ability to generate structural diversity. nih.gov For the synthesis of isoindolinones, which are precursors to the target amine, MCRs often utilize a benzoic acid derivative, an amine, and a third component that provides the C1 carbon of the heterocyclic ring. beilstein-journals.org An alternative MCR approach involves the reaction of 2-formylbenzoates with amines and other reactants. sioc-journal.cnresearchgate.net For instance, Ugi-type MCRs with methyl 2-formylbenzoate (B1231588) can lead to the formation of diverse isoindolin-1-one (B1195906) derivatives. researchgate.net

A notable example is the one-pot synthesis of N-substituted isoindolin-1-ones from the reductive amination and lactamization of methyl 2-formylbenzoate with various primary amines using sodium cyanoborohydride. sioc-journal.cn This method demonstrates the versatility of MCRs in generating the core isoindolinone structure.

Table 1: Examples of Multicomponent Reactions for Isoindolinone Synthesis

| Starting Material 1 | Starting Material 2 | Starting Material 3 | Catalyst/Reagent | Product | Yield (%) | Reference |

| Methyl 2-formylbenzoate | Aniline | - | NaBH3CN | N-Phenylisoindolin-1-one | 96 | sioc-journal.cn |

| 2-Iodobenzamide | Terminal Alkyne | Indole (B1671886) | Copper | 3,3-Disubstituted isoindolinone | Moderate to Good | beilstein-journals.org |

| 2-(Trimethylsilyl)aryl triflate | Isocyanide | CO2 | Fluoride | Phthalimide | Moderate to Good | beilstein-journals.org |

Annelation Reactions to Construct the Benzene Ring System

Annelation reactions provide a powerful strategy for the de novo synthesis of the benzene ring of the isoindoline system. A key example is the hexadehydro-Diels-Alder (HDDA) reaction, which can be used to construct the isoindolinone scaffold from acyclic precursors. nih.gov This approach involves the cyclization of a 1,3-diyne with a suitable dienophile to form the aromatic ring. While this method is powerful for creating highly substituted isoindolinones, its application to the direct synthesis of 1H-Isoindol-3-amine derivatives is less common.

Introduction and Functionalization of the 1,1-Diethoxy Moiety

Once the isoindoline or isoindolinone core is established, the next critical step is the introduction of the 1,1-diethoxy group at the C1 position.

Direct Acetalization or Ketalization Approaches at the C1 Position

The most direct conceptual approach to introduce the 1,1-diethoxy group would be the acetalization of a C1-carbonyl group, specifically on an isoindolin-1-one precursor. This would involve reacting the isoindolin-1-one with ethanol (B145695) in the presence of an acid catalyst. However, the stability of the resulting aminal-ether linkage under various conditions needs to be considered. Literature on the direct acetalization of isoindolinones to form 1,1-diethoxyisoindolines is not abundant, suggesting that this might not be a straightforward transformation. The formation of related acetals from o-diacylbenzenes with primary amines has been noted in the context of isoindole dye synthesis. nih.gov

Transformations from Pre-existing Carbonyl or Halogenated Intermediates

A more plausible route involves the transformation of a pre-existing functional group at the C1 position. The synthesis of isoindolin-1-ones is well-established, and these compounds can serve as key intermediates. mdpi.comclockss.orgnih.gov For example, the lactam carbonyl of an N-substituted isoindolin-1-one could potentially be converted to a thio-lactam and then to the desired diethoxy derivative.

Alternatively, a C1-halogenated isoindoline intermediate could be a versatile precursor. The chemistry of transformations involving C1 halides and other C1 compounds has been extensively reviewed. gms.sgresearchgate.netgoogle.comuax.comwiley-vch.de A hypothetical route could involve the synthesis of a 1-chloro- or 1-bromo-1H-isoindole derivative, followed by nucleophilic substitution with ethoxide ions to furnish the 1,1-diethoxy functionality. The reactivity of the C1 position in isoindoles towards electrophiles is known, and protonation can lead to an electrophilic isoindolium salt. nih.gov This suggests that the C1 position can be manipulated for the introduction of various functional groups.

Stereoselective and Asymmetric Synthesis Considerations (if applicable to chiral analogues)

While 1H-Isoindol-3-amine, 1,1-diethoxy- itself is not chiral, many of its structural analogs, particularly 3-substituted isoindolinones and isoindolines, possess a stereocenter at the C1 or C3 position. The synthesis of single enantiomers of these chiral analogs is crucial for their application in pharmacology and is a significant area of research. nih.govnih.gov

Several successful strategies for the asymmetric synthesis of these compounds have been developed:

Palladium-Catalyzed Asymmetric Amination: A highly efficient method for synthesizing enantioenriched chiral isoindolines involves a palladium-catalyzed intramolecular allylic C–H amination reaction. chinesechemsoc.org This approach has been shown to produce a variety of substituted chiral isoindolines with high yields (up to 98%) and excellent enantioselectivities (up to 98% enantiomeric excess, ee). chinesechemsoc.org The reaction proceeds under mild conditions and demonstrates wide substrate compatibility. chinesechemsoc.org

Chiral Auxiliaries: The use of chiral auxiliaries, such as (S)-tert-butylsulfinamide, is a well-established and effective strategy. acs.orgacs.org Condensation of a starting material like methyl 2-formylbenzoate with (S)-tert-butylsulfinamide, followed by reduction and cyclization, yields an N-sulfinyl-isoindolinone. acs.org Deprotonation and subsequent alkylation of this intermediate proceed with high diastereoselectivity, which is controlled by the chiral sulfinyl group. acs.org This method provides a versatile route to various 3-substituted isoindolinones. acs.org Synergistic palladium and Brønsted acid catalysis has also been used for the diastereoselective cyclization of chiral sulfinamides to provide chiral isoindolines in good yields and high diastereoselectivities. organic-chemistry.org

Organocatalysis and Phase Transfer Catalysis: Asymmetric synthesis of the isoindolinone skeleton has been achieved using various organocatalysts, including chiral phosphoric acids and thioureas. nih.gov Chiral phase-transfer catalysis has been successfully applied to the synthesis of 3,3-disubstituted isoindolinones. nih.gov For instance, the asymmetric cascade reaction of 2-acetylbenzonitrile (B2691112) with dimethyl malonate, catalyzed by bifunctional ammonium (B1175870) salts derived from trans-1,2-cyclohexanediamine, yields the target isoindolinone with high yield and moderate enantioselectivity. nih.gov The enantiopurity can often be significantly enhanced through crystallization processes. nih.gov

The following table summarizes selected asymmetric synthesis methodologies for isoindoline and isoindolinone analogs.

| Catalyst/Auxiliary | Substrate Type | Product Type | Yield | Enantiomeric/Diastereomeric Excess | Reference |

| Palladium Complex / Chiral Ligand | Allylic Amine Precursor | Chiral Isoindoline | Up to 98% | Up to 98% ee | chinesechemsoc.org |

| (S)-tert-butylsulfinamide (Chiral Auxiliary) | N-sulfinyl-isoindolinone | 3-Substituted Isoindolinone | Excellent | High dr | acs.org |

| Chiral Phase Transfer Catalyst | 2-Acetylbenzonitrile, Dimethyl Malonate | 3,3-Disubstituted Isoindolinone | High | Moderate ee (up to 96% after crystallization) | nih.gov |

| Pd(PPh₃)₄ / (PhO)₂PO₂H | Chiral Sulfinamide | Chiral Isoindoline | 75% | 5.9:1 dr | acs.org |

ee = enantiomeric excess; dr = diastereomeric ratio

Green Chemistry Principles in Synthesis

Modern synthetic chemistry places a strong emphasis on "green" principles, which aim to reduce waste, avoid hazardous substances, and improve energy efficiency. monash.edu The synthesis of isoindole analogs has benefited from the application of these principles, particularly through the development of catalyst-free reactions and atom-economical protocols.

Developing synthetic routes that eliminate the need for, often expensive and toxic, metal catalysts is a key goal of green chemistry.

Reactions in Water: A notable green approach involves a three-component reaction between a phthalaldehydic acid, a primary amine, and 1H-indole conducted in water under catalyst-free conditions. rsc.org This method produces a series of 3-(1H-indol-3-yl)isoindolin-1-one derivatives. The use of water as the solvent and the avoidance of a catalyst make this procedure clean, environmentally friendly, and sustainable. rsc.org

Transition-Metal-Free Synthesis: An efficient synthesis of 2,3-dihydro-1H-isoindoles has been reported from α,α′-dibromo-o-xylene and a primary amine in dioxane. scispace.com This protocol is advantageous as it eliminates the need for transition metal catalysts, solid supports, or phase transfer catalysts, making it cost-effective and suitable for larger-scale production. scispace.com

Atom economy is a central concept in green chemistry, focusing on maximizing the incorporation of reactant atoms into the final product. High-yielding, one-pot, and cascade reactions are hallmarks of atom-economical processes.

One-Pot Procedures: The synthesis of various isoindoline derivatives has been achieved with good to excellent yields through efficient one-pot procedures. rsc.org An "isoindole umpolung" (polarity reversal) strategy allows for the synthesis of polycyclic isoindolines from simple starting materials in a single step. rsc.orgnih.gov In this method, an in-situ generated nucleophilic isoindole is protonated to form an electrophilic isoindolium ion, which then undergoes cyclization. nih.gov

High-Yielding Cascade Reactions: Cascade reactions, where multiple bond-forming events occur in a single operation, are inherently atom-economical. A rhodium(II)-catalyzed reaction of 3-hydroxyisoindolinones with diazo compounds delivers isoindolinone derivatives containing challenging continuous quaternary carbons in high yields (up to 89%). rsc.org This process proceeds via an intermolecular OH transfer and boasts a favorable green chemistry metric with a low E-factor of 5.70. rsc.org

The table below highlights examples of high-yielding syntheses that embody green chemistry principles.

| Reaction Type | Key Reactants | Product Type | Yield | Green Features | Reference |

| Three-Component Reaction | Phthalaldehydic acid, Primary amine, 1H-Indole | 3-(1H-Indol-3-yl)isoindolin-1-one | High | Catalyst-free, Reaction in water | rsc.org |

| One-Pot Cyclization | 2-Bromomethyl benzaldehyde, Tryptamine | Polycyclic Isoindoline | Good to Excellent | One-pot, High yield | rsc.orgnih.gov |

| Rh(II)-Catalyzed Cascade | 3-Hydroxyisoindolinone, Diazo compound | Isoindolinone with quaternary carbons | Up to 89% | High yield, Low E-Factor | rsc.org |

| Nucleophilic Substitution | α,α′-Dibromo-o-xylene, Benzyl amine | 2,3-Dihydro-1H-isoindole | Excellent | Transition-metal-free | scispace.com |

Chemical Reactivity and Transformation Pathways of 1h Isoindol 3 Amine, 1,1 Diethoxy

Reactivity Associated with the 3-Amino Group

Nucleophilic Reactions of the Amine Functionality (e.g., acylations, alkylations, condensations)

The lone pair of electrons on the nitrogen atom of the 3-amino group makes it a potent nucleophile, readily participating in a variety of bond-forming reactions.

Acylations: The amino group can be acylated to form the corresponding amides. While direct acylation of 1H-Isoindol-3-amine, 1,1-diethoxy- is not extensively documented, the acylation of related 3-amino-1H-isoindol-1-one derivatives provides insight into this transformation. For instance, the acetylation of 3,5-diamino-N-phenyl-1H-indazole-1-carboxamide derivatives yields the corresponding 3,5-diacetamido compounds. nih.gov This suggests that 1H-Isoindol-3-amine, 1,1-diethoxy- would react with acylating agents such as acyl chlorides or anhydrides under appropriate conditions, likely in the presence of a base to neutralize the acid byproduct. Chemoselective O-acylation of hydroxyamino acids can be achieved under acidic conditions where the amino group is protonated and thus protected from acylation. beilstein-journals.org

Alkylations: The nucleophilic nitrogen can also undergo alkylation. The synthesis of 2-substituted tetrahydroquinolines has been achieved through the alkylation of an α-amino nitrile, demonstrating the feasibility of forming C-N bonds at a similar structural motif. researchgate.net Selective mono-N-alkylation of 3-amino alcohols has been accomplished using a chelation strategy with 9-BBN, which could potentially be adapted for the selective alkylation of the 3-amino group in the target molecule. researchgate.net

Condensations: The 3-amino group can participate in condensation reactions with carbonyl compounds to form imines (Schiff bases). The reaction of aldehydes and ketones with primary amines is a well-established, acid-catalyzed, and reversible process. libretexts.orglibretexts.org The synthesis of (E)-2-[(2-chlorobenzylidene)amino]isoindoline-1,3-dione from 2-aminoisoindoline-1,3-dione and 2-chlorobenzaldehyde (B119727) illustrates this type of condensation. youtube.com It is expected that 1H-Isoindol-3-amine, 1,1-diethoxy- would react similarly with various aldehydes and ketones to yield the corresponding imine derivatives. Furthermore, condensation reactions of isatoic anhydride (B1165640) with aldehydes or ketones and primary amines are used to synthesize quinazoline (B50416) derivatives. researchgate.net

Table 1: Examples of Nucleophilic Reactions on Related Amino-Heterocyclic Systems

| Reaction Type | Substrate | Reagent | Product | Reference |

| Acylation | 3,5-diamino-N-phenyl-1H-indazole-1-carboxamide | Acetic Anhydride | 3,5-diacetamido-N-phenyl-1H-indazole-1-carboxamide | nih.gov |

| Alkylation | 1-(phenylethyl)-tetrahydroquinoline derived α-amino nitrile | Alkyl Halides | 2-Alkyl-tetrahydroquinolines | researchgate.net |

| Condensation | 2-aminoisoindoline-1,3-dione | 2-chlorobenzaldehyde | (E)-2-[(2-chlorobenzylidene)amino]isoindoline-1,3-dione | youtube.com |

Acid-Base Chemistry and Protonation Studies of the Amine

Reactions with Electrophiles at Nitrogen

As a nucleophile, the 3-amino group can react with a variety of electrophiles. youtube.comyoutube.com These reactions are fundamental to the construction of more complex molecular architectures. Electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation, are common for aromatic amines like aniline. rsc.org While the isoindoline (B1297411) core is not aromatic, the nucleophilic character of the 3-amino group suggests it would be susceptible to attack by strong electrophiles. The reaction would likely proceed via nucleophilic attack of the nitrogen atom on the electrophilic species. youtube.comyoutube.com

Reactivity of the 1,1-Diethoxy (Acetal) Group

The 1,1-diethoxy group is a diethyl acetal (B89532), which serves as a protecting group for a ketone or aldehyde functionality. Its reactivity is dominated by its susceptibility to acid-catalyzed hydrolysis.

Acid-Catalyzed Hydrolysis to 1H-Isoindol-3-amine-1-one Derivatives

Acetals are stable under neutral and basic conditions but are readily hydrolyzed in the presence of an acid catalyst to regenerate the parent carbonyl compound and the corresponding alcohol. The mechanism involves protonation of one of the ethoxy groups, followed by its departure as ethanol (B145695) to form a resonance-stabilized oxonium ion. Nucleophilic attack by water on this intermediate, followed by deprotonation and loss of the second ethanol molecule, yields the corresponding ketone, in this case, a 3-amino-1H-isoindol-1-one derivative. The kinetics of the acid-catalyzed hydrolysis of N-vinylpyrrolidin-2-one has been studied, revealing that the rate-determining step is the proton transfer to the substrate.

Transacetalization Reactions with Other Alcohols or Diols

In the presence of an acid catalyst, acetals can undergo transacetalization with other alcohols or diols. This equilibrium-driven reaction involves the exchange of the alkoxy groups of the acetal with the new alcohol. The reaction can be driven to completion by using an excess of the new alcohol or by removing the liberated ethanol. This reaction is useful for converting one type of acetal into another, for example, forming a cyclic acetal by reacting with a diol like ethylene (B1197577) glycol or propane-1,3-diol.

Role as a Masked Carbonyl Equivalent in Tandem Reactions

The 1,1-diethoxyacetal group at the C1 position of 1H-Isoindol-3-amine, 1,1-diethoxy- serves as a latent carbonyl functionality. This "masked carbonyl" is a powerful tool in synthetic organic chemistry, allowing for reactions that might otherwise be incompatible with a free carbonyl group. In the context of tandem reactions, this feature is particularly advantageous, enabling a sequence of chemical events to occur in a single pot, thereby enhancing synthetic efficiency.

Under acidic conditions, the diethoxyacetal can be hydrolyzed to reveal the corresponding lactam, 3-aminoisoindolin-1-one . This in-situ generation of the carbonyl group can trigger subsequent intramolecular or intermolecular reactions. For instance, a tandem hydrolysis-cyclization sequence can be envisioned where the initial hydrolysis of the acetal is followed by a reaction involving the newly formed carbonyl and the amino group at the C3 position, potentially leading to more complex heterocyclic systems. The rate and efficiency of such tandem processes would be highly dependent on the reaction conditions, including the nature of the acid catalyst and the solvent system.

| Reaction Type | Conditions | Potential Product | Reference |

| Acid-Catalyzed Hydrolysis | Dilute Aqueous Acid | 3-Aminoisoindolin-1-one | Inferred |

| Tandem Hydrolysis-Intramolecular Cyclization | Acid Catalyst, Heat | Fused Heterocyclic Systems | Inferred |

Reactivity of the Isoindole Ring System

The reactivity of the isoindole ring system in 1H-Isoindol-3-amine, 1,1-diethoxy- is dichotomous, with the benzenoid and heterocyclic rings exhibiting distinct chemical behaviors. The electronic nature of the substituents, namely the electron-donating amino group and the diethoxyacetal, plays a crucial role in modulating this reactivity.

Electrophilic Aromatic Substitution on the Benzenoid Ring

The benzenoid ring of the isoindole nucleus is susceptible to electrophilic aromatic substitution. The primary directing influence for incoming electrophiles is the amino group at the C3 position, which is a potent activating group. Due to resonance effects, the amino group increases the electron density at the ortho and para positions relative to itself. In the context of the isoindole ring, this corresponds to the C4 and C6 positions. Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are expected to occur preferentially at these positions.

However, the strong activating nature of the amino group can sometimes lead to over-reaction or undesired side reactions, a common challenge in the electrophilic substitution of anilines and related compounds. libretexts.org Careful control of reaction conditions, such as temperature and the choice of electrophilic reagent, would be necessary to achieve selective monosubstitution. For instance, nitration might be carried out using milder nitrating agents to avoid oxidative degradation. libretexts.org

| Electrophilic Reagent | Expected Major Product(s) | Reference |

| HNO₃/H₂SO₄ | 4-Nitro- and 6-Nitro-1H-isoindol-3-amine, 1,1-diethoxy- | libretexts.org |

| Br₂ | 4-Bromo- and 6-Bromo-1H-isoindol-3-amine, 1,1-diethoxy- | libretexts.org |

| SO₃/H₂SO₄ | 4-Sulfonyl- and 6-Sulfonyl-1H-isoindol-3-amine, 1,1-diethoxy- | Inferred |

Nucleophilic Additions or Substitutions to the Heterocyclic Ring

The heterocyclic portion of the isoindole ring system, particularly after the potential in-situ formation of a cationic intermediate, can be susceptible to nucleophilic attack. The presence of the nitrogen atom and the potential for the formation of an iminium or related electrophilic species can facilitate such reactions.

Nucleophilic attack could potentially occur at the C1 position, especially if the diethoxyacetal group departs under certain conditions to form a stabilized cation. The nature of the nucleophile and the reaction conditions would determine the outcome of such a reaction. For instance, strong nucleophiles might lead to the opening of the heterocyclic ring, while softer nucleophiles could result in substitution at the C1 position.

Rearrangement Reactions and Tautomerism Studies

Tautomerism is a key consideration in understanding the reactivity of 1H-Isoindol-3-amine, 1,1-diethoxy- . This molecule can exist in several tautomeric forms. Besides the amine-imine tautomerism involving the C3-amino group, the entire heterocyclic ring can exhibit different tautomeric forms. Research on the related compound 1-aminoisoindole has shown that in solution, it predominantly exists as the isoindolenine tautomer. researchgate.net This suggests that 1H-Isoindol-3-amine, 1,1-diethoxy- might also favor a tautomeric form where the double bond is exocyclic to the five-membered ring.

The existence of these tautomers in equilibrium can have significant implications for the molecule's reactivity, as each tautomer can undergo different types of reactions. For example, a tautomeric form with an exocyclic imine could be more susceptible to hydrolysis or addition reactions at the C=N bond.

Furthermore, under certain conditions, rearrangement reactions could be envisaged. For instance, acid-catalyzed conditions that promote the formation of cationic intermediates could potentially lead to skeletal rearrangements of the isoindole core, although such transformations would likely require significant activation energy.

Mechanistic Investigations of Key Chemical Transformations

The hydrolysis of the 1,1-diethoxyacetal group to the corresponding lactam, 3-aminoisoindolin-1-one , is expected to proceed via a standard acid-catalyzed mechanism. This would involve protonation of one of the ethoxy groups, followed by the elimination of ethanol to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and deprotonation would yield the hemiacetal, which would then lose the second molecule of ethanol to give the final lactam.

The mechanism of electrophilic substitution on the benzenoid ring would follow the classical pathway for aromatic compounds. An electrophile would attack the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. byjus.com The subsequent loss of a proton from the site of attack would then restore the aromaticity of the ring, leading to the substituted product. The regioselectivity of this reaction, as mentioned earlier, would be dictated by the directing effect of the C3-amino group.

Mechanistic studies on the synthesis of isoindolinones from 2-cyanobenzaldehyde (B126161) provide valuable insights. These reactions often proceed through a nucleophilic addition of an amine to the aldehyde, followed by an intramolecular cyclization and rearrangement. wikipedia.org While the starting material is different, the underlying principles of intramolecular nucleophilic attack on a carbonyl or its equivalent are relevant to the potential transformations of 1H-Isoindol-3-amine, 1,1-diethoxy- .

Advanced Spectroscopic and Spectrometric Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule. rsc.orgubc.ca

¹H NMR and ¹³C NMR Chemical Shift Analysis

¹H NMR Spectroscopy: The proton NMR spectrum would provide crucial information about the electronic environment of each hydrogen atom in 1H-Isoindol-3-amine, 1,1-diethoxy-. oregonstate.educonductscience.com The aromatic protons on the isoindole ring would be expected to appear in the downfield region, typically between 7.0 and 8.0 ppm, with their specific shifts and coupling patterns revealing their substitution pattern. The ethoxy groups would exhibit a characteristic quartet for the methylene (B1212753) (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons, likely in the upfield region. The amine (-NH₂) protons would likely appear as a broad singlet, and its chemical shift could be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom. nih.govwisc.edu The carbons of the aromatic ring would resonate in the approximate range of 110-150 ppm. The quaternary carbon C1, bonded to two oxygen atoms and a nitrogen, would likely appear significantly downfield. The carbons of the two ethoxy groups would be expected in the upfield region.

A hypothetical data table for the expected chemical shifts is presented below.

| Atom | Hypothetical ¹H NMR Chemical Shift (ppm) | Hypothetical ¹³C NMR Chemical Shift (ppm) |

| Aromatic CHs | 7.0 - 8.0 | 110 - 140 |

| -NH₂ | Variable (e.g., 2.0 - 5.0) | - |

| -OCH₂CH₃ | ~3.5 - 4.0 (quartet) | ~60 - 70 |

| -OCH₂CH₃ | ~1.2 - 1.5 (triplet) | ~15 - 20 |

| C1 (C(OEt)₂) | - | >100 |

| Aromatic Quaternary Cs | - | 120 - 150 |

| C3 (C-NH₂) | - | >150 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign the proton and carbon signals and to elucidate the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments would be indispensable. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. emerypharma.com For instance, it would show correlations between adjacent aromatic protons and between the methylene and methyl protons of the ethoxy groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close in space, providing insights into the molecule's three-dimensional structure and conformation. youtube.com

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. wpmucdn.com

For 1H-Isoindol-3-amine, 1,1-diethoxy-, the IR spectrum would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine would likely appear as two bands in the region of 3300-3500 cm⁻¹. C-H stretching vibrations from the aromatic ring and the alkyl chains of the ethoxy groups would be observed around 2850-3100 cm⁻¹. The C-O stretching of the diethoxy group would likely produce strong bands in the 1000-1200 cm⁻¹ region. Aromatic C=C stretching vibrations would be expected in the 1450-1600 cm⁻¹ range.

A hypothetical data table for the expected IR absorptions is provided below.

| Functional Group | Expected Vibrational Mode | Hypothetical Wavenumber (cm⁻¹) |

| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 (two bands) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H (Ethoxy) | C-H Stretch | 2850 - 2980 |

| Aromatic C=C | C=C Stretch | 1450 - 1600 |

| C-O (Ethoxy) | C-O Stretch | 1000 - 1200 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise mass of a molecule, which in turn allows for the unambiguous determination of its elemental formula. nih.gov For 1H-Isoindol-3-amine, 1,1-diethoxy- (C₁₂H₁₆N₂O₂), HRMS would provide a highly accurate mass measurement, confirming its atomic composition. The fragmentation pattern observed in the mass spectrum could also offer additional structural information.

X-ray Crystallography for Definitive Solid-State Structure and Stereochemistry

Should 1H-Isoindol-3-amine, 1,1-diethoxy- be a crystalline solid, single-crystal X-ray diffraction would provide the ultimate proof of its structure. This technique maps the electron density of the atoms in the crystal lattice, revealing the precise three-dimensional arrangement of all atoms, including bond lengths, bond angles, and stereochemical relationships. This would definitively confirm the connectivity and conformation of the isoindole ring and the diethoxy groups in the solid state.

Theoretical and Computational Chemistry Studies

Electronic Structure and Molecular Conformation Analysis (e.g., DFT Calculations)

Density Functional Theory (DFT) calculations are a cornerstone for investigating the electronic structure and molecular conformation of organic molecules like 1H-Isoindol-3-amine, 1,1-diethoxy-. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311+G**), are employed to optimize the molecular geometry and determine the ground-state electronic energy. researchgate.netjocpr.com For the isoindole ring, which forms the core of the title compound, these calculations help in understanding the distribution of electron density and the nature of the frontier molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic behavior of a molecule. The energy of the HOMO is related to the ionization potential (electron-donating ability), while the LUMO energy relates to the electron affinity (electron-accepting ability). researchgate.net The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. researchgate.net A larger gap generally implies higher stability and lower reactivity. researchgate.net

Computational studies on the parent isoindole ring system provide a foundational understanding. For instance, a comparative study on indole (B1671886) and isoindole has shown differences in their electronic properties and stability. researchgate.netjocpr.com

Table 1: Comparison of Calculated Electronic Properties of Indole and Isoindole

| Property | Indole | Isoindole |

| HOMO Energy (eV) | -1.44 | -3.05 |

| LUMO Energy (eV) | - | - |

| HOMO-LUMO Gap (eV) | -2.62 | -4.3 |

| Chemical Potential (µ) (eV) | -1.44 | -3.05 |

Data sourced from a comparative theoretical study. researchgate.netjocpr.com

The conformation of 1H-Isoindol-3-amine, 1,1-diethoxy- is significantly influenced by the bulky diethoxy group at the C1 position and the amine group at the C3 position. Conformational analysis, often performed using DFT, would explore the rotational barriers around the C-O bonds of the ethoxy groups and the potential for different spatial arrangements of the substituents. These studies are essential for understanding how the molecule interacts with its environment and other molecules.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry offers powerful tools for predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared spectra). The GIAO (Gauge-Including Atomic Orbital) method is commonly used within DFT to calculate NMR chemical shifts. researchgate.net By calculating the magnetic shielding tensors for each nucleus, one can predict the ¹H and ¹³C NMR spectra. These predicted spectra can then be compared with experimental data to confirm the molecular structure. researchgate.netacs.org

For a molecule like 1H-Isoindol-3-amine, 1,1-diethoxy-, theoretical prediction of the ¹H NMR spectrum would be particularly useful in assigning the signals for the aromatic protons, the protons of the ethoxy groups, and the amine protons. Similarly, predicted ¹³C NMR chemical shifts would help in identifying the carbon atoms of the isoindole core and the substituents. acs.orgresearchgate.net While specific data for the title compound is scarce, the methodology has been successfully applied to a wide range of heterocyclic compounds, including various isoindole derivatives. acs.orgresearchgate.net

Theoretical vibrational frequency calculations can aid in the interpretation of experimental IR spectra. The calculated frequencies correspond to the different vibrational modes of the molecule, such as the N-H stretching of the amine group, C-O stretching of the ethoxy groups, and the various vibrations of the aromatic ring. acs.org

Quantum Chemical Studies of Reaction Mechanisms and Transition States

Quantum chemical methods are invaluable for elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. rsc.orgresearchgate.netresearchgate.net The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. pku.edu.cn

For 1H-Isoindol-3-amine, 1,1-diethoxy-, theoretical studies could investigate its synthesis, for example, the acid-induced rearrangement of isoquinolinones that can lead to 1H-isoindoles. rsc.org Such a study would involve calculating the energies of all species along the proposed reaction pathway to determine the most favorable mechanism. researchgate.net Computational analysis can also shed light on the reactivity of the isoindolamine system, for instance, in cycloaddition reactions, which are characteristic of isoindoles. researchgate.net By modeling the interaction of the isoindole with a dienophile, the energetics of the Diels-Alder reaction can be evaluated. researchgate.net

Stability and Aromaticity Assessment of the Isoindolamine Ring System

The stability of the isoindolamine ring system is intrinsically linked to its aromaticity. Aromaticity is a concept used to describe the enhanced stability of certain cyclic, planar molecules with a specific number of delocalized π-electrons. acs.org Several computational methods are used to quantify aromaticity, including structural, energetic, and magnetic criteria. rsc.org

Structural criteria involve examining the degree of bond length equalization in the ring. Energetic criteria, such as the aromatic stabilization energy (ASE), quantify the extra stability of the aromatic system compared to a hypothetical non-aromatic analogue. rsc.org Magnetic criteria are based on the magnetic response of the molecule to an external magnetic field, with nucleus-independent chemical shift (NICS) being a popular descriptor. rsc.org

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with a solvent. researchgate.net By simulating the motion of the atoms of 1H-Isoindol-3-amine, 1,1-diethoxy- in a solvent box (e.g., water or an organic solvent), one can observe how the molecule explores different conformations and how the solvent molecules arrange themselves around it.

These simulations are particularly useful for understanding how the flexible ethoxy groups behave and how intermolecular hydrogen bonds might form between the amine group and solvent molecules. The results of MD simulations can complement the static picture provided by DFT calculations, offering a more complete understanding of the molecule's behavior in a realistic environment. Such simulations have been applied to various isoindole derivatives to study their interactions with biological targets. researchgate.net

Role As a Synthetic Building Block and Chemical Intermediate

Precursor in the Synthesis of Complex Nitrogen-Containing Heterocycles

The isoindole core is a prominent feature in numerous natural products and pharmacologically active compounds. nih.gov The strategic placement of an amino group and a protected carbonyl group in 1H-Isoindol-3-amine, 1,1-diethoxy- provides a gateway to a wide array of more complex nitrogen-containing heterocyclic systems. The amino group can act as a nucleophile in various cyclization reactions, while the diethoxyacetal at the 1-position can be hydrolyzed under acidic conditions to reveal a reactive carbonyl group, which can then participate in subsequent transformations.

For instance, this compound can serve as a key intermediate in the synthesis of fused isoindoline (B1297411) derivatives. The initial reaction of the amino group with a suitable bifunctional electrophile can be followed by an intramolecular cyclization upon deprotection of the acetal (B89532). This strategy allows for the controlled construction of intricate ring systems with high regioselectivity. The synthesis of various isoindole and isoquinoline (B145761) derivatives often proceeds through precursors bearing functionalities that enable cyclization reactions, highlighting the potential of this diethoxy-substituted isoindolamine. organic-chemistry.org

Utility in the Formation of Amidines and Related Amidine Derivatives

Amidines are an important class of organic compounds with diverse applications in medicinal chemistry and as synthetic intermediates. nih.govorganic-chemistry.org 1H-Isoindol-3-amine, 1,1-diethoxy- is a valuable precursor for the synthesis of unique amidine derivatives. The primary amino group at the 3-position can readily react with a variety of reagents to form the amidine functionality.

Common methods for amidine synthesis that could be applied to this compound include the reaction with nitriles under acidic or basic conditions (the Pinner reaction and related methods), or through the use of imidates. organic-chemistry.org For example, treatment of 1H-Isoindol-3-amine, 1,1-diethoxy- with an appropriate nitrile in the presence of a catalyst would yield an N-substituted amidine where the isoindoline core is attached to the amidine nitrogen. The resulting amidine derivatives, which retain the diethoxyacetal group, can be further elaborated by leveraging the latent carbonyl functionality. This dual reactivity makes 1H-Isoindol-3-amine, 1,1-diethoxy- a particularly attractive building block for creating complex molecules containing the amidine motif.

Scaffold for the Construction of Fused and Bridged Polycyclic Systems

The rigid framework of the isoindole nucleus makes it an excellent scaffold for the construction of complex three-dimensional structures, including fused and bridged polycyclic systems. The reactivity of the amino group and the latent carbonyl in 1H-Isoindol-3-amine, 1,1-diethoxy- can be exploited in intramolecular reactions to generate such intricate architectures.

One potential application is in Pictet-Spengler-type reactions. Following the conversion of the amino group into an imine, an intramolecular electrophilic substitution onto the benzene (B151609) ring could lead to the formation of a new fused ring system. The diethoxyacetal could be hydrolyzed either before or after this cyclization to introduce further complexity. Furthermore, the amino group can participate in cycloaddition reactions, providing access to a variety of polycyclic frameworks. The synthesis of polycyclic isoindolines has been achieved through strategies that involve the cyclization of isoindole precursors, demonstrating the feasibility of such transformations. nih.gov

Application in Divergent Synthesis for Chemical Library Generation

Divergent synthesis is a powerful strategy for the rapid generation of a library of structurally diverse compounds from a common intermediate. The multiple reactive sites of 1H-Isoindol-3-amine, 1,1-diethoxy- make it an ideal starting point for such synthetic endeavors. The amino group, the aromatic ring, and the latent carbonyl functionality can be selectively functionalized to create a wide range of analogs.

For example, the amino group can be acylated, alkylated, or used in multicomponent reactions to introduce a variety of substituents. The aromatic ring can undergo electrophilic substitution reactions to introduce further diversity. Finally, the deprotection of the acetal and subsequent reaction of the carbonyl group can lead to another set of derivatives. This divergent approach allows for the efficient exploration of the chemical space around the isoindolamine scaffold, which is crucial for the discovery of new bioactive molecules. The use of isoindoline and related scaffolds in divergent synthesis to create libraries of complex molecules has been documented. researchgate.netfigshare.com

Design of Novel Reagents and Catalysts Utilizing the Isoindolamine Core

The unique structural and electronic properties of the isoindolamine core can be harnessed in the design of novel reagents and catalysts. The presence of both a Lewis basic amino group and the potential for a coordinating carbonyl group after deprotection offers opportunities for the development of bifunctional catalysts.

For instance, the amino group could be modified to create a chiral ligand for asymmetric catalysis. Coordination of a metal to both the modified amino group and the carbonyl oxygen (after hydrolysis) could create a well-defined catalytic pocket, enabling stereoselective transformations. Additionally, the isoindolamine scaffold could be incorporated into larger supramolecular structures or polymers to create new materials with specific catalytic or binding properties. The development of new catalysts based on heterocyclic scaffolds is an active area of research, and the versatile nature of 1H-Isoindol-3-amine, 1,1-diethoxy- makes it a promising candidate for such investigations.

Future Directions and Emerging Research Perspectives

Development of More Efficient and Selective Synthetic Routes

The development of efficient and selective methods for synthesizing nitrogen heterocycles is a cornerstone of modern organic chemistry. numberanalytics.commdpi.com For a compound like 1H-Isoindol-3-amine, 1,1-diethoxy-, future research would likely focus on developing novel synthetic strategies that offer improvements in yield, atom economy, and stereoselectivity. Current methods for constructing isoindole and isoindolone frameworks include intramolecular cyclizations and transition metal-catalyzed reactions. rsc.orgresearchgate.net

Future synthetic approaches could explore:

Novel Catalytic Systems: Investigating new catalysts, such as those based on earth-abundant metals or photoredox catalysis, could lead to milder and more efficient reaction conditions. Silver-catalyzed syntheses, for instance, have shown promise in the creation of various nitrogen heterocycles. rsc.org

One-Pot Reactions: Designing multi-component reactions where several bonds are formed in a single operation would significantly enhance synthetic efficiency. rsc.org

Flow Chemistry: The use of continuous flow reactors can offer better control over reaction parameters, leading to higher yields and purity, and facilitating scalability. purdue.edupurdue.edu

Unveiling Novel Reactivity Patterns and Transformation Pathways

The reactivity of nitrogen heterocycles is diverse and highly dependent on their structure and substituents. numberanalytics.com For 1H-Isoindol-3-amine, 1,1-diethoxy-, the presence of the amine and diethoxyacetal functionalities suggests a rich and varied chemical reactivity waiting to be explored.

Key areas for future investigation include:

Functional Group Transformations: Exploring the selective transformation of the amine and diethoxyacetal groups to introduce new functionalities and build more complex molecular architectures.

Cycloaddition Reactions: Investigating the participation of the isoindole core in cycloaddition reactions to construct novel polycyclic systems.

C-H Functionalization: Developing methods for the direct functionalization of the C-H bonds of the isoindole ring system, which represents a highly atom-economical approach to creating new derivatives.

A recent study on the rhodium-catalyzed synthesis of 1H-isoindole-containing scaffolds highlights the potential for complex molecular transformations involving nitrile trifunctionalization. acs.org

Exploration of Supramolecular Interactions and Self-Assembly

The ability of molecules to form ordered structures through non-covalent interactions is a rapidly growing area of research. For molecules containing hydrogen bond donors and acceptors, like 1H-Isoindol-3-amine, 1,1-diethoxy-, there is potential for supramolecular assembly.

Future research could focus on:

Hydrogen Bonding Networks: Investigating the formation of predictable hydrogen-bonded networks in the solid state.

Host-Guest Chemistry: Exploring the potential of the isoindole scaffold to act as a host for small molecules or ions.

Liquid Crystalline Properties: A study on regioisomeric isatin (B1672199) derivatives has shown that specific substitution patterns can induce liquid crystalline behavior. nih.gov Similar investigations could be performed on derivatives of 1H-Isoindol-3-amine, 1,1-diethoxy-.

Advanced Characterization Techniques for In Situ Monitoring of Reactions

Understanding reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new transformations. mt.com The use of in-situ monitoring techniques allows for real-time analysis of reacting systems. spectroscopyonline.com

Future studies could employ:

Spectroscopic Methods: Utilizing techniques like in-situ NMR, FTIR, and Raman spectroscopy to identify transient intermediates and determine reaction kinetics. mt.comresearchgate.net

Mass Spectrometry: Employing techniques like Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) for the rapid analysis of reaction mixtures. purdue.edu

X-ray Diffraction: In-situ X-ray diffraction can be used to monitor changes in solid-state reactions and identify crystalline intermediates. irb.hr

Integration with High-Throughput Experimentation and Data Science in Organic Chemistry

High-throughput experimentation (HTE) allows for the rapid screening of a large number of reaction conditions, significantly accelerating the discovery and optimization of new reactions. youtube.comyoutube.com

The integration of HTE and data science in the study of 1H-Isoindol-3-amine, 1,1-diethoxy- could involve:

Reaction Optimization: Using robotic platforms to quickly identify the optimal catalysts, solvents, and reaction conditions for its synthesis. purdue.eduyoutube.com

Library Synthesis: Rapidly generating a library of derivatives for biological screening or materials science applications. youtube.com

Predictive Modeling: Utilizing machine learning algorithms to predict the reactivity and properties of new derivatives based on data generated through HTE.

Q & A

Basic Research Questions

Q. What are the recommended laboratory synthesis methods for 1H-Isoindol-3-amine, 1,1-diethoxy-?

- Methodological Answer : Synthesis typically involves multi-step reactions starting from isoindole derivatives. For example, ethoxy groups can be introduced via nucleophilic substitution or alkylation under inert conditions. A common approach includes protecting the amine group, followed by ethoxylation using diethyl sulfate or ethyl halides in the presence of a base (e.g., K₂CO₃). Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization. Reaction progress should be monitored via TLC and confirmed by NMR spectroscopy .

Q. How should researchers handle and store 1H-Isoindol-3-amine derivatives to ensure stability?

- Methodological Answer : Store under inert gas (argon/nitrogen) at –20°C in airtight, light-resistant containers. Avoid moisture and dust formation. Safety data sheets (SDS) recommend using PPE (gloves, goggles, lab coats) and working in a fume hood. If decomposition occurs (e.g., color change), assess purity via HPLC or NMR before further use .

Q. What spectroscopic techniques are critical for characterizing 1H-Isoindol-3-amine, 1,1-diethoxy-?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., ethoxy peaks at δ ~1.2–1.4 ppm for CH₃ and δ ~3.5–4.0 ppm for OCH₂).

- IR : Detect amine N–H stretches (~3300 cm⁻¹) and C–O–C ether bonds (~1100 cm⁻¹).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragment patterns.

Cross-validate with X-ray crystallography if single crystals are obtainable .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during the synthesis of 1H-Isoindol-3-amine derivatives?

- Methodological Answer :

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions like over-alkylation.

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts to improve regioselectivity.

- Byproduct Analysis : Use LC-MS or GC-MS to identify impurities. Adjust stoichiometry (e.g., excess ethoxylating agent) or solvent polarity (e.g., DMF vs. THF) to suppress undesired pathways .

Q. What strategies resolve contradictions in reported stability data for isoindol-amine derivatives under varying conditions?

- Methodological Answer :

- Accelerated Stability Studies : Expose the compound to stress conditions (e.g., 40°C/75% RH, UV light) and monitor degradation via HPLC.

- Computational Modeling : Use DFT calculations to predict degradation pathways (e.g., hydrolysis of ethoxy groups).

- Cross-Study Comparison : Replicate conflicting protocols (e.g., storage pH, oxygen exposure) to isolate critical variables .

Q. How can researchers design 1H-Isoindol-3-amine derivatives for applications in spin probes or radical scavengers?

- Methodological Answer :

- Functional Group Modifications : Introduce electron-withdrawing groups (e.g., fluorine) to stabilize radicals.

- Spin Probe Testing : Use electron paramagnetic resonance (EPR) to assess radical persistence.

- Structure-Activity Relationships (SAR) : Compare analogues (e.g., diethoxy vs. methoxy) for scavenging efficiency in oxidative stress models .

Q. What methodologies address the lack of ecotoxicological data for 1H-Isoindol-3-amine derivatives?

- Methodological Answer :

- Microtox Assays : Test acute toxicity using Vibrio fischeri luminescence inhibition.

- Algal Growth Inhibition : Evaluate effects on Chlorella vulgaris over 72 hours.

- QSAR Models : Predict ecotoxicity using quantitative structure-activity relationship software (e.g., ECOSAR) based on logP and molecular weight .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.